molecular formula C22H39N7O10 B12585643 L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine CAS No. 651327-20-7

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine

Cat. No.: B12585643
CAS No.: 651327-20-7
M. Wt: 561.6 g/mol
InChI Key: JFDVOCIDZZRULL-LZXPERKUSA-N
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Description

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine is a peptide compound composed of six amino acids: leucine, serine, alanine, serine, alanine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the serine residues can lead to the formation of oxo-serine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

    Oxidation: Oxo-serine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable in various research and industrial contexts.

Properties

CAS No.

651327-20-7

Molecular Formula

C22H39N7O10

Molecular Weight

561.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H39N7O10/c1-9(2)5-12(23)19(35)29-15(8-31)21(37)26-11(4)18(34)28-14(7-30)20(36)25-10(3)17(33)27-13(22(38)39)6-16(24)32/h9-15,30-31H,5-8,23H2,1-4H3,(H2,24,32)(H,25,36)(H,26,37)(H,27,33)(H,28,34)(H,29,35)(H,38,39)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

JFDVOCIDZZRULL-LZXPERKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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